molecular formula C8H17Cl B1583108 2-Chloro-2,5-dimethylhexane CAS No. 29342-44-7

2-Chloro-2,5-dimethylhexane

Cat. No.: B1583108
CAS No.: 29342-44-7
M. Wt: 148.67 g/mol
InChI Key: SVRDRJZPEYTXKX-UHFFFAOYSA-N
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Description

2-Chloro-2,5-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a type of alkyl halide, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom within a hydrocarbon chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2,5-dimethylhexane can be synthesized through the radical halogenation of 2,5-dimethylhexane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of ultraviolet light or heat. The reaction typically proceeds as follows: [ \text{C8H18} + \text{Cl2} \xrightarrow{\text{UV light or heat}} \text{C8H17Cl} + \text{HCl} ] The reaction conditions require careful control of temperature and light exposure to ensure the selective formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation reactors where 2,5-dimethylhexane is exposed to chlorine gas under controlled conditions. The process is optimized to maximize yield and minimize by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,5-dimethylhexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2,5-dimethylhexane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2,5-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate during substitution and elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon atom, making it susceptible to nucleophilic attack or base-induced elimination. This leads to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2,5-dimethylhexane is unique due to its specific carbon chain length and the positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2-chloro-2,5-dimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-7(2)5-6-8(3,4)9/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRDRJZPEYTXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183580
Record name 2-Chloro-2,5-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29342-44-7
Record name 2-Chloro-2,5-dimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2,5-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2,5-dimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the conformational behavior of 2-Chloro-2,5-dimethylhexane?

A1: While the provided research on Friedel-Crafts alkylations with this compound [] does not delve into its conformational behavior, a separate study [] investigated the closely related compound, 2-chloro-2,3-dimethylbutane. This research employed molecular mechanics calculations to determine the structures, relative energies, and heats of formation, providing insights into the molecule's preferred conformations. Applying similar computational methods to this compound could provide valuable information about its conformational landscape.

Q2: How does the structure of this compound relate to its reactivity in Friedel-Crafts alkylations?

A2: The research by Roberts et al. [] directly investigates this aspect. While the abstract doesn't detail specific results, the study likely explored how the steric hindrance around the chlorine atom in this compound influences its reactivity in Friedel-Crafts alkylations compared to tert-butyl chloride. Examining the full text would likely reveal insights into the reaction mechanism, selectivity, and the influence of the 2,5-dimethylhexane structure on these aspects.

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